molecular formula C13H8N4O2 B8747228 2-(Pyrimidin-4-yl)quinazoline-4-carboxylic acid

2-(Pyrimidin-4-yl)quinazoline-4-carboxylic acid

Cat. No.: B8747228
M. Wt: 252.23 g/mol
InChI Key: HHYWTIFCHHFPDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyrimidin-4-yl)quinazoline-4-carboxylic acid is a useful research compound. Its molecular formula is C13H8N4O2 and its molecular weight is 252.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H8N4O2

Molecular Weight

252.23 g/mol

IUPAC Name

2-pyrimidin-4-ylquinazoline-4-carboxylic acid

InChI

InChI=1S/C13H8N4O2/c18-13(19)11-8-3-1-2-4-9(8)16-12(17-11)10-5-6-14-7-15-10/h1-7H,(H,18,19)

InChI Key

HHYWTIFCHHFPDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=NC=NC=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 250-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of ethyl 2-(2-bromophenyl)-2-oxoacetate (9 g, 35.01 mmol, 1.00 equiv) in N,N-dimethylformamide (60 mL). This was followed by the addition of pyrimidine-4-carboximidamide hydrochloride (5.53 g, 45.03 mmol, 1.29 equiv) and Cs2CO3 (11.38 g, 34.93 mmol, 1.00 equiv). The mixture was stirred for 20 min. To this was added L-proline (850 mg, 7.39 mmol, 0.21 equiv) and CuI (670 mg, 3.53 mmol, 0.10 equiv). The resulting solution was stirred for 2.5 h at 95° C. The reaction mixture was cooled to room temperature. The resulting mixture was concentrated under vacuum. The residue was dissolved in 50 mL of water. The solids were filtered out. The filtrate was washed with 2×50 mL of ethyl acetate. The pH value of the aqueous layer was adjusted to 5 with hydrogen chloride (2 mol/L). The resulting mixture was concentrated under vacuum. The crude product was purified by Flash. This resulted in 0.5 g (6%) of 2-(pyrimidin-4-yl)quinazoline-4-carboxylic acid as dark brown oil. MS (ESI) m/z 253 ([M+H]+).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
5.53 g
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
11.38 g
Type
reactant
Reaction Step Two
Quantity
850 mg
Type
reactant
Reaction Step Three
Name
CuI
Quantity
670 mg
Type
catalyst
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

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